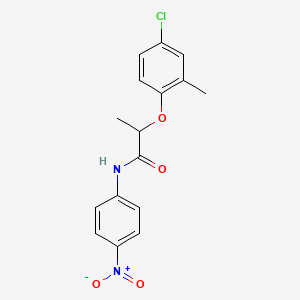![molecular formula C13H15N3O B4889441 2-cyano-3-[(2-phenylethyl)amino]-2-butenamide](/img/structure/B4889441.png)
2-cyano-3-[(2-phenylethyl)amino]-2-butenamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-cyano-3-[(2-phenylethyl)amino]-2-butenamide, also known as PB28, is a nonsteroidal antiandrogen (NSAA) drug that has been studied for its potential use in the treatment of prostate cancer. It was first synthesized in 2007 and has since been the subject of numerous scientific studies.
Mécanisme D'action
2-cyano-3-[(2-phenylethyl)amino]-2-butenamide works by blocking the androgen receptor, which is a key driver of prostate cancer growth. By blocking the androgen receptor, 2-cyano-3-[(2-phenylethyl)amino]-2-butenamide prevents the growth of prostate cancer cells and can also make them more sensitive to radiation therapy.
Biochemical and Physiological Effects:
2-cyano-3-[(2-phenylethyl)amino]-2-butenamide has been shown to have a number of biochemical and physiological effects. For example, it has been shown to decrease the levels of prostate-specific antigen (PSA), which is a marker of prostate cancer progression. 2-cyano-3-[(2-phenylethyl)amino]-2-butenamide has also been shown to decrease the levels of androgen receptor protein in prostate cancer cells, which can help to prevent the growth of these cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-cyano-3-[(2-phenylethyl)amino]-2-butenamide is that it has been shown to be effective at inhibiting the growth of prostate cancer cells in vitro and in vivo. This makes it a useful tool for studying the mechanisms of prostate cancer growth and for developing new treatments for the disease. However, one limitation of 2-cyano-3-[(2-phenylethyl)amino]-2-butenamide is that it can be toxic to normal cells at high concentrations, which can make it difficult to use in certain experiments.
Orientations Futures
There are a number of future directions for research on 2-cyano-3-[(2-phenylethyl)amino]-2-butenamide. One area of interest is the development of new drugs that are based on the structure of 2-cyano-3-[(2-phenylethyl)amino]-2-butenamide but have improved efficacy and safety profiles. Another area of interest is the study of the mechanisms of action of 2-cyano-3-[(2-phenylethyl)amino]-2-butenamide and how it can be used in combination with other drugs to improve the treatment of prostate cancer. Finally, there is a need for further research on the potential use of 2-cyano-3-[(2-phenylethyl)amino]-2-butenamide in the treatment of other types of cancer.
Méthodes De Synthèse
The synthesis of 2-cyano-3-[(2-phenylethyl)amino]-2-butenamide involves several steps, including the reaction of 2-bromo-3-cyanobutene with 2-phenylethylamine to form 2-cyano-3-[(2-phenylethyl)amino]-2-butene. This compound is then reacted with acetic anhydride to produce the final product, 2-cyano-3-[(2-phenylethyl)amino]-2-butenamide.
Applications De Recherche Scientifique
2-cyano-3-[(2-phenylethyl)amino]-2-butenamide has been studied extensively for its potential use in the treatment of prostate cancer. It has been shown to inhibit the growth of prostate cancer cells in vitro and in vivo, and has also been shown to increase the sensitivity of prostate cancer cells to radiation therapy. In addition, 2-cyano-3-[(2-phenylethyl)amino]-2-butenamide has been studied for its potential use in the treatment of other cancers, such as breast cancer and ovarian cancer.
Propriétés
IUPAC Name |
(E)-2-cyano-3-(2-phenylethylamino)but-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c1-10(12(9-14)13(15)17)16-8-7-11-5-3-2-4-6-11/h2-6,16H,7-8H2,1H3,(H2,15,17)/b12-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCNMDQUZPDIMOB-ZRDIBKRKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C#N)C(=O)N)NCCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C(/C#N)\C(=O)N)/NCCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5791259 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-amino-4-(2-naphthyl)-5,10-dioxo-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile](/img/structure/B4889361.png)
![7-(4-acetylphenyl)-3-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B4889367.png)
![3-(3-fluoro-4-methoxyphenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole hydrobromide](/img/structure/B4889375.png)
![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4889383.png)
![methyl 4-{3-bromo-4-[(4-nitrobenzyl)oxy]phenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B4889389.png)
![N~1~-{2-[(3-chlorobenzyl)thio]ethyl}-N~2~-phenyl-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4889404.png)
![2,2'-oxybis[N'-(2-fluorobenzylidene)acetohydrazide]](/img/structure/B4889409.png)

![4-methyl-1-[4-(phenylsulfonyl)benzoyl]piperidine](/img/structure/B4889430.png)
![4-{3-[(3-methoxyphenyl)amino]-3-oxopropyl}-N-[2-(methylthio)phenyl]-1-piperidinecarboxamide](/img/structure/B4889456.png)

![6-chloro-3-{[(3-fluorophenyl)amino]methyl}-4H-chromen-4-one](/img/structure/B4889470.png)
![4-[(4-methylphenyl)thio]-1-{[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B4889473.png)
![5-{[1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4889474.png)